molecular formula C17H11ClINO B6119499 2-chloro-5-iodo-N-1-naphthylbenzamide

2-chloro-5-iodo-N-1-naphthylbenzamide

Cat. No. B6119499
M. Wt: 407.6 g/mol
InChI Key: JAKSUCUGQRFQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-1-naphthylbenzamide, also known as CIIB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and is known to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-chloro-5-iodo-N-1-naphthylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, 2-chloro-5-iodo-N-1-naphthylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. By inhibiting HDAC activity, 2-chloro-5-iodo-N-1-naphthylbenzamide may be able to regulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
2-chloro-5-iodo-N-1-naphthylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and regulate gene expression. Additionally, 2-chloro-5-iodo-N-1-naphthylbenzamide has been shown to have antiviral activity by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-5-iodo-N-1-naphthylbenzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, 2-chloro-5-iodo-N-1-naphthylbenzamide has been extensively studied and has been shown to exhibit a range of biological activities, making it a potentially useful tool for scientific research. However, one limitation of using 2-chloro-5-iodo-N-1-naphthylbenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-chloro-5-iodo-N-1-naphthylbenzamide. One area of interest is its potential applications in cancer treatment. Further studies are needed to determine the efficacy of 2-chloro-5-iodo-N-1-naphthylbenzamide as a cancer therapeutic and to understand its mechanism of action. Additionally, 2-chloro-5-iodo-N-1-naphthylbenzamide has been shown to have antiviral activity, and further studies are needed to determine its potential applications in treating viral infections. Finally, there may be potential applications of 2-chloro-5-iodo-N-1-naphthylbenzamide in other areas of research, such as epigenetics and gene regulation.
Conclusion
In conclusion, 2-chloro-5-iodo-N-1-naphthylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. While the exact mechanism of action of 2-chloro-5-iodo-N-1-naphthylbenzamide is not fully understood, it has been shown to inhibit the activity of certain enzymes that play a key role in various biological processes. Further studies are needed to determine the potential applications of 2-chloro-5-iodo-N-1-naphthylbenzamide in cancer treatment, antiviral therapy, and other areas of research.

Synthesis Methods

The synthesis of 2-chloro-5-iodo-N-1-naphthylbenzamide involves the reaction of 2-chloro-5-iodonaphthalene with 4-aminobenzamide in the presence of a catalyst. The resulting compound is purified through a series of chromatographic techniques to obtain the final product. The synthesis of 2-chloro-5-iodo-N-1-naphthylbenzamide is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

2-chloro-5-iodo-N-1-naphthylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 2-chloro-5-iodo-N-1-naphthylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 2-chloro-5-iodo-N-1-naphthylbenzamide has been shown to have antiviral activity against a range of viruses, including influenza A and B viruses.

properties

IUPAC Name

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClINO/c18-15-9-8-12(19)10-14(15)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKSUCUGQRFQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-iodo-N-naphthalen-1-ylbenzamide

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